2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, a methoxy group at position 4 on the naphthalene ring, and an amide linkage connecting the benzene and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,4-dichloronitrobenzene, undergoes nitration followed by reduction to form 2,4-dichloroaniline.
Acylation: The 2,4-dichloroaniline is then acylated with 4-methoxynaphthalene-1-carbonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide linkage can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2,4-diamino-N-(4-methoxynaphthalen-1-yl)benzamide.
Oxidation: Formation of 2,4-dichloro-N-(4-hydroxynaphthalen-1-yl)benzamide.
Reduction: Formation of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzylamine.
Scientific Research Applications
2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding to understand its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-hydroxynaphthalen-1-yl)benzamide
- 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzylamine
- 2,4-diamino-N-(4-methoxynaphthalen-1-yl)benzamide
Uniqueness
2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Properties
IUPAC Name |
2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-7-6-11(19)10-15(14)20/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMINDZVEQVMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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